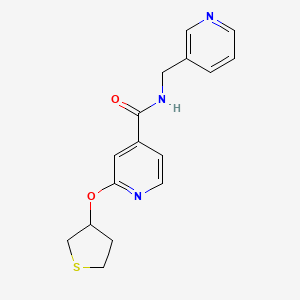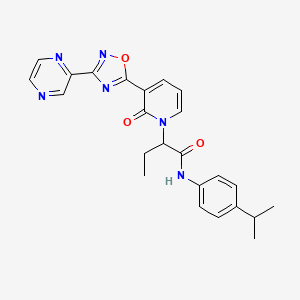
(E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of purine, which is one of the two types of nitrogenous bases found in the nucleotides making up DNA and RNA. The purine ring system is present in many biological molecules, including ATP, GTP, cyclic AMP, NADH, and coenzyme A .
Molecular Structure Analysis
The compound contains a purine ring system, which is a bicyclic aromatic compound consisting of a pyrimidine ring fused to an imidazole ring. It also contains an indoline group, which is a nitrogen-containing cycle .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the purine and indoline groups, as well as the hydrazinyl and phenethyl groups. The exact reactions it can undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present in the molecule. For example, the presence of polar groups could influence its solubility in water or other solvents .Aplicaciones Científicas De Investigación
Asymmetric 1,3-Dipolar Cycloaddition
The compound can be used in the asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene derivatives and azomethine ylides for the construction of spirooxindole-pyrrolidines . This process has been achieved with AgOAc/TF-BiphamPhos complexes for the first time . The catalytic system performs well over a broad scope of substrates .
Antitumor Agents
The compound has been used in the design, synthesis, and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents . Some of these compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, six compounds exhibited cytotoxicity equal or superior to the positive control PAC-1 .
Cell Cycle and Apoptosis Regulation
The compound has been used in the study of cell cycle and apoptosis regulation . Some representative compounds accumulated U937 cells in S phase and substantially induced late cellular apoptosis . This shows the potential of these compounds in the design and development of novel anticancer agents .
Construction of Spirooxindole-Pyrrolidines
The compound has been used in the construction of spirooxindole-pyrrolidines bearing four contiguous stereogenic centers . This has been achieved with AgOAc/TF-BiphamPhos complexes for the first time .
Safety And Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 2-amino-6-methylpurine with 3-oxo-2-phenethylhydrazonoindolin-2-one, followed by the addition of dimethyl malonate and subsequent cyclization to form the final product.", "Starting Materials": [ "2-amino-6-methylpurine", "3-oxo-2-phenethylhydrazonoindolin-2-one", "dimethyl malonate" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-methylpurine with 3-oxo-2-phenethylhydrazonoindolin-2-one in the presence of a suitable condensing agent such as EDCI or DCC to form the intermediate (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-2H-purine-2,6(3H,7H)-dione.", "Step 2: Addition of dimethyl malonate to the intermediate in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding enolate.", "Step 3: Intramolecular cyclization of the enolate to form the final product, (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione." ] } | |
Número CAS |
682776-09-6 |
Nombre del producto |
(E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione |
Fórmula molecular |
C23H21N7O3 |
Peso molecular |
443.467 |
Nombre IUPAC |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C23H21N7O3/c1-28-19-18(21(32)29(2)23(28)33)30(13-12-14-8-4-3-5-9-14)22(25-19)27-26-17-15-10-6-7-11-16(15)24-20(17)31/h3-11,24,31H,12-13H2,1-2H3 |
Clave InChI |
VYCCFAFRRGNBGU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)
![2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2752957.png)

![Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B2752963.png)

![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)

![2-(Difluoromethyl)thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B2752969.png)
![N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2752970.png)


![N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2752975.png)